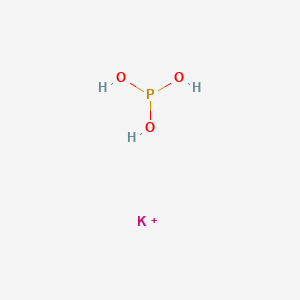
2-エトキシアセチルクロリド
概要
説明
2-ethoxyacetyl chloride is an organic compound with the chemical formula C4H7ClO2. It is a colorless liquid with a pungent odor and is known for its active electrophilic properties, making it a valuable reagent in organic synthesis . This compound is primarily used in esterification, acylation, and acyl chloride reactions.
科学的研究の応用
2-ethoxyacetyl chloride has a wide range of applications in scientific research:
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
作用機序
Mode of Action
2-Ethoxyacetyl chloride, being an acyl chloride, is an active electrophilic reagent . It can undergo acylation reactions with nucleophiles, leading to the formation of esters or amides. The chlorine atom in the acyl chloride is a good leaving group, which makes the carbon atom it’s attached to highly electrophilic and susceptible to nucleophilic attack.
Action Environment
2-Ethoxyacetyl chloride is sensitive to moisture and heat . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature. It should be stored under inert gas at a temperature between 0-10°C . It is also worth noting that 2-ethoxyacetyl chloride is a flammable liquid and vapor, and it may be corrosive to metals .
準備方法
2-ethoxyacetyl chloride is typically synthesized through the reaction of acetic acid and acetyl chloride. The process involves placing acetic acid and acetyl chloride into a reaction vessel in a specific molar ratio, followed by the addition of a catalyst to facilitate the reaction. The final product, ethoxyacetyl chloride, is then purified through distillation .
化学反応の分析
2-ethoxyacetyl chloride undergoes various types of chemical reactions, including:
Acylation Reactions: It acts as an acylating agent, introducing the ethoxyacetyl group into other molecules.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, ethoxyacetyl chloride hydrolyzes to form ethoxyacetic acid and hydrochloric acid.
Common reagents used in these reactions include bases like pyridine and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and the substrates involved .
類似化合物との比較
2-ethoxyacetyl chloride can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds serve as acylating agents, ethoxyacetyl chloride is unique due to its ethoxy group, which imparts different reactivity and properties. Similar compounds include:
Acetyl chloride (CH3COCl): Used in acetylation reactions but lacks the ethoxy group.
Benzoyl chloride (C6H5COCl): Used in benzoylation reactions and has a benzene ring instead of an ethoxy group.
Acetoxyacetyl chloride (C4H5ClO3): Another acyl chloride with different functional groups and reactivity.
2-ethoxyacetyl chloride’s unique structure allows it to participate in specific reactions and applications that other acyl chlorides may not be suitable for.
特性
IUPAC Name |
2-ethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWWAIBJJFPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161473 | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14077-58-8 | |
| Record name | 2-Ethoxyacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The synthesis of 1-phenyl-3-methyl-4-ethoxyacetyl-5-pyrazolone using ethoxyacetyl chloride did not go as planned. What was the outcome of this reaction?
A2: Instead of obtaining the desired ethoxyacetyl derivative, researchers observed the formation of 4,4′-bis(4-chloro-1-phenyl-3-methyl-5-pyrazolonyl), a chlorinated dimer of the starting pyrazolone. [] This highlights the importance of understanding potential side reactions and the influence of reaction conditions when utilizing ethoxyacetyl chloride in synthesis.
Q2: What is an efficient method for synthesizing high-purity ethoxyacetyl chloride?
A3: High-purity ethoxyacetyl chloride can be synthesized through the reaction of ethoxyacetyl acid with thionyl chloride (SOCl2). [] Optimization studies revealed that using a 5:1 molar ratio of thionyl chloride to ethoxyacetyl acid, along with dimethylformamide (DMF) as a catalyst and a reaction time of 16 hours, resulted in the highest yield of the desired product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)











